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RIP1 kinase inhibitor 5

Cat. No.: B10830999
M. Wt: 257.28 g/mol
InChI Key: SQPMQJPGOUAGHC-UHFFFAOYSA-N
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Description

RIP1 kinase inhibitor 5 is a useful research compound. Its molecular formula is C13H17F2NO2 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17F2NO2 B10830999 RIP1 kinase inhibitor 5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17F2NO2

Molecular Weight

257.28 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-N-hydroxy-2,2-dimethylbutanamide

InChI

InChI=1S/C13H17F2NO2/c1-4-13(2,3)12(17)16(18)8-9-5-10(14)7-11(15)6-9/h5-7,18H,4,8H2,1-3H3

InChI Key

SQPMQJPGOUAGHC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)N(CC1=CC(=CC(=C1)F)F)O

Origin of Product

United States

Foundational & Exploratory

The Discovery and Development of RIP1 Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling, standing at the crossroads of inflammation, cell survival, and programmed cell death.[1][2] Its central role in mediating necroptosis, a form of regulated inflammatory cell death, has identified it as a promising therapeutic target for a host of human diseases, including inflammatory conditions and neurodegenerative disorders.[3][4] This guide provides an in-depth overview of the discovery and development of RIPK1 kinase inhibitors, detailing the underlying biology, key chemical entities, and the experimental methodologies used to identify and characterize them.

The Central Role of RIPK1 in Cell Fate Signaling

RIPK1 is a serine/threonine kinase that functions as a key signaling node downstream of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1).[5][6] Upon binding of TNFα to TNFR1, RIPK1 is recruited to form a plasma membrane-bound complex known as Complex I. The fate of the cell is determined by a series of post-translational modifications, primarily ubiquitination, within this complex.[3][6]

  • Survival (NF-κB Activation): In its scaffold function, RIPK1 is polyubiquitinated, which leads to the recruitment and activation of downstream kinases like TAK1 and the IKK complex.[1][3] This cascade ultimately activates the NF-κB transcription factor, promoting the expression of pro-survival and pro-inflammatory genes.[1][6]

  • Apoptosis (Caspase-Dependent Cell Death): If ubiquitination is compromised, RIPK1 can dissociate from the membrane and form a cytosolic platform called Complex IIa (or the "ripoptosome") with FADD and pro-caspase-8, leading to caspase-8 activation and programmed, non-inflammatory apoptosis.[3][6]

  • Necroptosis (Regulated Necrosis): When caspase-8 is inhibited or absent, RIPK1's kinase activity becomes dominant.[3][7] Activated RIPK1 autophosphorylates and subsequently recruits and phosphorylates RIPK3.[8] This interaction, mediated by their RIP Homotypic Interaction Motifs (RHIMs), leads to the formation of the "necrosome."[7][8] RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), the terminal effector of necroptosis.[3][8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture, cell lysis, and the release of damage-associated molecular patterns (DAMPs), which triggers a potent inflammatory response.[8]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNF TNFα TNFR1 TNFR1 TNF->TNFR1 Binding ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI Recruitment NFkB NF-κB Activation (Survival & Inflammation) ComplexI->NFkB Ubiquitination (Scaffold Activity) ComplexIIa Complex IIa (RIPK1, FADD, pro-Casp8) ComplexI->ComplexIIa Deubiquitination Necrosome Necrosome (Complex IIb) (p-RIPK1, p-RIPK3) ComplexI->Necrosome Kinase Activity Dominant Casp8_active Active Caspase-8 ComplexIIa->Casp8_active Activation Apoptosis Apoptosis pMLKL p-MLKL Necrosome->pMLKL Phosphorylation Necroptosis Necroptosis (Inflammatory Cell Death) pMLKL->Necroptosis Membrane Disruption Casp8_active->Apoptosis Casp8_active->Necrosome Cleaves RIPK1/RIPK3 (Inhibition) zVAD zVAD-fmk (Caspase Inhibitor) zVAD->Casp8_active Inhibits

Caption: RIPK1 signaling pathways downstream of TNFR1.

Discovery and Classification of RIPK1 Inhibitors

The first RIPK1 inhibitor, Necrostatin-1 (Nec-1), was identified in 2005 through a phenotypic screen for compounds that could prevent TNF-induced necrotic cell death.[9][10][11] This discovery was instrumental in validating RIPK1's kinase activity as a druggable target.[12] RIPK1 inhibitors are generally classified into three types based on their binding mode to the kinase domain.[3]

  • Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active "DFG-in" conformation of the kinase.

  • Type II Inhibitors: These inhibitors bind to the inactive "DFG-out" conformation, occupying the ATP binding site and an adjacent allosteric pocket.[13]

  • Type III Inhibitors: These are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site, often locking the kinase in an inactive state.[14] Nec-1 is a notable example of a Type III inhibitor.[14]

Key RIPK1 Kinase Inhibitors: A Quantitative Overview

Several small molecule inhibitors of RIPK1 have been developed since the discovery of Nec-1, with some advancing to clinical trials.

Necrostatin-1 (Nec-1): As the pioneering RIPK1 inhibitor, Nec-1 and its more stable analog, Nec-1s, have been invaluable research tools.[9][15] However, they possess moderate potency and poor pharmacokinetic properties, making them unsuitable for clinical development.[16][17]

GSK2982772: Developed by GlaxoSmithKline, GSK2982772 is a potent and highly selective Type III allosteric inhibitor of RIPK1.[3][14][17] It has been investigated in Phase II clinical trials for several inflammatory diseases, including rheumatoid arthritis, psoriasis, and ulcerative colitis.[16][17] While it demonstrated a favorable safety profile, it failed to show significant clinical benefit in these initial studies.[16]

SAR443060 (DNL747): A CNS-penetrant RIPK1 inhibitor developed by Denali Therapeutics and Sanofi for neurodegenerative diseases like Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).[18][19] Early phase clinical trials showed that the drug could cross the blood-brain barrier and engage its target.[18][19] However, its development was discontinued due to long-term toxicology findings in nonclinical studies at higher doses, which were deemed compound-specific rather than a class effect of RIPK1 inhibition.[18][19]

Other Clinical and Preclinical Candidates: Several other companies are developing RIPK1 inhibitors. GDC-8264 (Genentech) has been in Phase I trials, and AstraZeneca has also reported potent inhibitors in preclinical stages.[16][20][21]

Table 1: Quantitative Potency of Selected RIPK1 Inhibitors
CompoundTypeBiochemical IC₅₀Cellular EC₅₀Cell Line / Assay Condition
Necrostatin-1 (Nec-1) III (Allosteric)~200 nM (RIPK1 Kinase)[22]494 nM[22]Human Jurkat cells (TNFα-induced necroptosis)
GSK2982772 III (Allosteric)1.0 nM (RIPK1 FP)[3] / 6.3 nM (ADP-Glo)[22]2.8 nM (pS166)[3]Human monocytes (pS166 RIPK1 autophosphorylation)
SAR443060 (DNL747) ReversibleN/ARobust peripheral target engagement demonstrated[18][19]Human PBMCs (pS166 RIPK1 reduction)
PK68 N/A90 nM (RIPK1 Kinase)[22]N/AN/A
AstraZeneca Cmpd. N/A9.0 nM (ADP-Glo)[21]12 nM[21]Human HT-29 cells (necroptosis rescue)
Compound 24 N/A2.01 µM (ADP-Glo)[23]6.77 µM[23]Human HT-29 cells (TSZ-induced necroptosis)
Compound 41 N/A2.95 µM (ADP-Glo)[23]68.70 µM[23]Human HT-29 cells (TSZ-induced necroptosis)

N/A: Not Available in the searched literature. FP: Fluorescence Polarization. pS166: Phosphorylation at Serine 166. TSZ: TNFα, Smac mimetic, Z-VAD-FMK.

Experimental Protocols for Inhibitor Characterization

The evaluation of novel RIPK1 inhibitors involves a standardized cascade of biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.

Biochemical Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified RIPK1. The ADP-Glo™ Kinase Assay is a common method.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. A luminescent signal is generated, and a decrease in signal in the presence of an inhibitor indicates its potency.

Detailed Methodology:

  • Reagents: Recombinant human RIPK1 kinase domain, kinase substrate (e.g., Myelin Basic Protein, MBP), ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.[24]

  • Preparation: Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.

  • Kinase Reaction: In a 96-well plate, add the RIPK1 enzyme to wells containing the test inhibitor or vehicle control (DMSO).

  • Initiation: Initiate the reaction by adding a mixture of the substrate (MBP) and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination & ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction, generating a light signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

G start Start prep_inhibitor Prepare serial dilutions of test inhibitor start->prep_inhibitor add_enzyme Add recombinant RIPK1 enzyme to 96-well plate with inhibitor prep_inhibitor->add_enzyme initiate_reaction Initiate reaction by adding ATP and MBP Substrate add_enzyme->initiate_reaction incubation1 Incubate at RT (e.g., 60 min) initiate_reaction->incubation1 stop_reaction Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubation1->stop_reaction incubation2 Incubate at RT (e.g., 40 min) stop_reaction->incubation2 add_detection Add Kinase Detection Reagent (Converts ADP to ATP, drives luminescence) incubation2->add_detection incubation3 Incubate at RT (e.g., 30 min) add_detection->incubation3 read_plate Measure luminescence with a plate reader incubation3->read_plate analyze Calculate % Inhibition and determine IC₅₀ read_plate->analyze end End analyze->end G start Start plate_cells Plate HT-29 cells in 96-well plate start->plate_cells adhere Incubate overnight to allow adherence plate_cells->adhere add_inhibitor Pre-treat cells with serial dilutions of inhibitor adhere->add_inhibitor induce Add necroptosis-inducing cocktail (TNFα + Smac Mimetic + zVAD-fmk) add_inhibitor->induce incubation Incubate for 18-24 hours induce->incubation measure_viability Add CellTiter-Glo® Reagent to measure cellular ATP incubation->measure_viability read_plate Measure luminescence with a plate reader measure_viability->read_plate analyze Calculate % Protection and determine EC₅₀ read_plate->analyze end End analyze->end

References

RIP1 Kinase as a Therapeutic Target in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular stress, inflammation, and programmed cell death.[1] Possessing both kinase and scaffolding functions, RIPK1 occupies a pivotal node in multiple signaling pathways, most notably downstream of Tumor Necrosis Factor Receptor 1 (TNFR1).[2][3] Its kinase activity is a key driver of two forms of programmed cell death—apoptosis and necroptosis—and is deeply implicated in the pathogenesis of a wide array of inflammatory and neurodegenerative diseases.[4] While the scaffolding function of RIPK1 is essential for pro-survival signaling, its kinase-dependent functions present a compelling opportunity for therapeutic intervention.[5][6] This technical guide provides an in-depth exploration of RIPK1 signaling pathways, summarizes the current landscape of RIPK1 kinase inhibitors, details key experimental protocols for its study, and solidifies the rationale for targeting RIPK1 kinase in human inflammatory diseases.

Introduction: The Dual Nature of RIPK1

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a multifaceted protein that functions as both a signaling scaffold and an active enzyme.[7] Its structure is comprised of three key functional regions:

  • An N-terminal Kinase Domain , which is responsible for its catalytic activity and is crucial for initiating cell death pathways.[8]

  • A central Intermediate Domain , which contains a RIP Homotypic Interaction Motif (RHIM). The RHIM is essential for the interaction with RIPK3 to initiate necroptosis.[9]

  • A C-terminal Death Domain (DD) , which mediates interactions with other death-domain-containing proteins like TNFR1 and FADD, linking RIPK1 to upstream receptor signaling.[9][10]

This domain architecture allows RIPK1 to act as a molecular switch. In its scaffolding, kinase-independent role, RIPK1 supports cell survival by facilitating the activation of pro-inflammatory and pro-survival transcription factors like NF-κB.[2][5] Conversely, activation of its kinase domain can trigger a cascade leading to either apoptosis or a regulated form of necrosis known as necroptosis, both of which are implicated in disease pathology.[4][11] The ability to selectively inhibit the kinase activity while preserving the pro-survival scaffold function makes RIPK1 an exceptionally attractive therapeutic target.[5]

Core Signaling Pathways Involving RIPK1 Kinase

RIPK1's role is best understood in the context of TNF-α signaling, which can lead to cell survival, apoptosis, or necroptosis depending on the cellular context and the post-translational modifications of RIPK1.

TNF-α Signaling: A Triumvirate of Cellular Fates

Upon binding of TNF-α to its receptor, TNFR1, a series of protein complexes assemble to dictate the cell's fate.

2.1.1. Complex I: The Pro-Survival and Pro-Inflammatory Hub

Following TNFR1 stimulation, a membrane-bound signaling complex, known as Complex I , is rapidly formed.[12] This complex includes TNFR1, the adaptor protein TRADD, TRAF2, cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2), and RIPK1.[2][7] Within Complex I, cIAP1/2 catalyze the K63-linked and M1-linked (linear) ubiquitination of RIPK1.[4][13] This ubiquitinated RIPK1 acts as a scaffold to recruit downstream kinase complexes, including TAK1 and IKK (IκB kinase), which ultimately leads to the activation of NF-κB and MAPK signaling pathways.[13][14] These pathways drive the transcription of pro-survival and pro-inflammatory genes.[10] Importantly, kinases within this complex, such as TAK1 and IKKα/β, can phosphorylate RIPK1, which serves to inhibit its kinase activity and suppress cell death.[4]

TNFa Signaling Complex I cluster_ComplexI Complex I TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 Ub Ubiquitination (K63, M1) RIPK1->Ub cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->RIPK1 TAK1 TAK1 Ub->TAK1 IKK IKKα/β/γ Ub->IKK TAK1->RIPK1 P MAPK MAPK Activation TAK1->MAPK IKK->RIPK1 P NFkB NF-κB Activation IKK->NFkB Survival Cell Survival & Inflammation NFkB->Survival MAPK->Survival

Caption: RIPK1 in Pro-Survival Complex I Signaling.

2.1.2. Complex IIa: The Apoptotic Platform

When the pro-survival signaling from Complex I is compromised, for instance by the depletion or inhibition of cIAP proteins, de-ubiquitinated RIPK1 can dissociate and form a cytosolic platform known as Complex IIa .[8][12] This complex consists of RIPK1, FADD (Fas-Associated Death Domain), and pro-Caspase-8.[8] The proximity of pro-Caspase-8 molecules within this complex facilitates their auto-activation, leading to the cleavage of downstream effector caspases and the execution of RIPK1-dependent apoptosis (RDA).[11]

2.1.3. Complex IIb (Necrosome): The Engine of Necroptosis

In scenarios where Caspase-8 is inhibited (e.g., by pharmacological agents or viral proteins) or absent, the cell switches to a lytic, inflammatory form of cell death called necroptosis.[11][13] RIPK1, with its kinase activity now unleashed, interacts with another RHIM-containing kinase, RIPK3, to form a large, amyloid-like signaling complex called the necrosome , or Complex IIb .[8][11] Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the robust activation of RIPK3.[13] Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), the terminal effector of necroptosis.[7] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, causing cell lysis and the release of damage-associated molecular patterns (DAMPs), which further fuel inflammation.[7][8]

RIPK1 Cell Death Pathways cluster_ComplexIIa Complex IIa (Apoptosis) cluster_ComplexIIb Complex IIb (Necrosome) RIPK1_deub De-ubiquitinated RIPK1 FADD FADD RIPK1_deub->FADD RIPK1_active Active RIPK1 RIPK1_deub->RIPK1_active Kinase Activation Casp8_pro Pro-Caspase-8 FADD->Casp8_pro Casp8_active Active Caspase-8 Casp8_pro->Casp8_active Activation Casp8_active->RIPK1_deub Cleavage Apoptosis Apoptosis Casp8_active->Apoptosis RIPK3 RIPK3 Casp8_active->RIPK3 Cleavage RIPK3_active Active RIPK3 RIPK3->RIPK3_active Phosphorylation MLKL MLKL MLKL_p p-MLKL (Oligomer) MLKL->MLKL_p Necroptosis Necroptosis MLKL_p->Necroptosis Casp8_inhib Caspase-8 Inhibition Casp8_inhib->RIPK1_deub RIPK1_active->RIPK3 RHIM-RHIM Interaction RIPK3_active->MLKL Phosphorylation

Caption: RIPK1-mediated Apoptosis (Complex IIa) and Necroptosis (Complex IIb).
Toll-Like Receptor (TLR) Signaling

RIPK1 also functions downstream of TLR3 and TLR4, which recognize pathogen-associated molecular patterns (PAMPs).[14] In this pathway, the adaptor protein TRIF, which also contains a RHIM domain, recruits RIPK1 to the signaling complex.[10][14] This interaction can lead to the activation of NF-κB and MAPK pathways for inflammatory cytokine production or, under conditions of Caspase-8 inhibition, can trigger RIPK3-dependent necroptosis.[10][14]

RIPK1 Kinase Inhibitors: Data and Development

The central role of RIPK1 kinase activity in driving pathological cell death has led to the development of specific small-molecule inhibitors. These inhibitors typically bind to an allosteric pocket, conferring high selectivity.[4][12] Several compounds have been investigated in preclinical models and advanced into clinical trials for various inflammatory diseases.[12][15][16]

Inhibitor Type Reported Potency (IC₅₀ or Kᵢ) Mechanism of Action Highest Development Phase Target Indications References
Necrostatin-1 (Nec-1) Allosteric (Type III)IC₅₀: ~180-490 nM (human RIPK1)Binds to an allosteric pocket, stabilizing the inactive kinase conformation.Preclinical (Tool Compound)Broad inflammatory & ischemic conditions (in models)[4][17]
GSK2982772 Allosteric (Type III)Kᵢ: 0.7 nMPotent and highly selective allosteric inhibitor.Phase 2aPsoriasis, Rheumatoid Arthritis, Ulcerative Colitis[15][18]
DNL747 (SAR443060) AllostericPotent, brain-penetrantDesigned for CNS penetration to target neuroinflammation.Phase 2Alzheimer's Disease, Amyotrophic Lateral Sclerosis (ALS)

Key Experimental Protocols

Validating the role of RIPK1 and the efficacy of its inhibitors requires robust and specific assays. Below are methodologies for key experiments.

In Vitro RIPK1 Kinase Activity Assay

This assay directly measures the catalytic activity of RIPK1 and its inhibition by test compounds.

Principle: Recombinant human RIPK1 is incubated with a substrate and radio-labeled ATP. The transfer of the radiolabeled phosphate group to the substrate is quantified as a measure of kinase activity.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Components: To the buffer, add recombinant human RIPK1 (e.g., 10 nM), a suitable substrate (e.g., Myelin Basic Protein, 0.2 mg/mL), and the test inhibitor at various concentrations.

  • Initiation: Start the reaction by adding ATP, including [γ-³²P]ATP (e.g., 50 µM final concentration).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding 3X SDS sample buffer or by spotting the mixture onto phosphocellulose paper.

  • Detection:

    • If using SDS-PAGE, resolve the proteins, dry the gel, and expose it to a phosphor screen or X-ray film (autoradiography).

    • If using phosphocellulose paper, wash away unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Quantify band intensity or radioactive counts and plot against inhibitor concentration to determine the IC₅₀ value.

Cellular Assays for Necroptosis

These assays measure the induction of necroptosis in a cellular context and the ability of RIPK1 inhibitors to prevent it.

Principle: Necroptosis is induced in a susceptible cell line (e.g., human HT-29 or mouse L929 cells) by stimulating a death receptor pathway while simultaneously blocking apoptosis. Cell death is then quantified.

Necroptosis Assay Workflow cluster_readouts Quantification Methods step1 1. Cell Seeding (e.g., HT-29 cells) step2 2. Pre-treatment (RIPK1 Inhibitor or Vehicle) step1->step2 step3 3. Necroptosis Induction (e.g., TNF-α + Smac Mimetic + z-VAD-fmk) step2->step3 step4 4. Incubation (e.g., 18-24 hours) step3->step4 step5 5. Quantify Cell Death step4->step5 readout1 LDH Release Assay (Membrane rupture) step5->readout1 readout2 SYTOX Green/PI Staining (Flow Cytometry or Microscopy) step5->readout2 readout3 Western Blot (p-RIPK1, p-MLKL) step5->readout3

Caption: General experimental workflow for a cellular necroptosis assay.

Methodology:

  • Cell Culture: Plate cells in a multi-well format and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of a RIPK1 inhibitor (e.g., Nec-1) or vehicle control for 1-2 hours.

  • Necroptosis Induction: Add a cocktail to induce necroptosis. A common combination is:

    • TNF-α (to engage TNFR1).

    • A Smac mimetic (to deplete cIAPs and promote Complex II formation).

    • A pan-caspase inhibitor like z-VAD-fmk (to block apoptosis and force the necroptotic pathway).[19][20]

  • Incubation: Incubate for a sufficient time for cell death to occur (typically 8-24 hours).

  • Quantification of Cell Death:

    • Lactate Dehydrogenase (LDH) Release Assay: Measure LDH activity in the culture supernatant, which is proportional to the number of lysed cells.[21] This is a common method for quantifying necrosis.

    • Fluorescent Dye Uptake: Use membrane-impermeable dyes like Propidium Iodide (PI) or SYTOX Green. These dyes only enter cells with compromised plasma membranes.[20] The percentage of positive cells can be quantified using flow cytometry or high-content imaging.

  • Biochemical Analysis (Western Blot): To confirm the pathway is active, lyse cells at an earlier time point (e.g., 4-6 hours post-induction) and perform a Western blot to detect phosphorylation of key pathway components, such as phospho-RIPK1 (Ser166) and phospho-MLKL (Ser358).[8][22] This confirms that the inhibitor is acting on its intended target within the signaling cascade.

Conclusion and Future Directions

RIPK1 kinase stands at a critical intersection of inflammation and cell death, making it a highly validated and promising therapeutic target.[2][4] Its kinase-dependent roles in driving apoptosis and necroptosis are directly linked to tissue damage in a multitude of inflammatory diseases, from rheumatoid arthritis and IBD to neurodegenerative conditions like Alzheimer's disease and ALS.[2][3][4] The development of potent and highly selective allosteric inhibitors has demonstrated that targeting RIPK1 kinase is not only feasible but also safe in clinical trials.[12][15]

Future research will likely focus on refining the therapeutic application of RIPK1 inhibitors through patient stratification, exploring combination therapies, and further elucidating the non-necroptotic, inflammatory roles of RIPK1 kinase activity.[2][12] The continued investigation into the complex biology of RIPK1 signaling will undoubtedly unlock new therapeutic avenues for a host of debilitating human diseases.

References

Methodological & Application

Application Notes & Protocols: In Vitro Kinase Assay for RIP1 Inhibitor GSK2982772 (Compound 5)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways regulating inflammation and cell death, including necroptosis.[1][2] The kinase activity of RIPK1 is essential for the initiation of necroptosis, a form of programmed necrosis implicated in the pathology of various inflammatory diseases.[2][3] Consequently, RIPK1 has emerged as a promising therapeutic target for conditions such as psoriasis, rheumatoid arthritis, and ulcerative colitis.[4] This document provides a detailed protocol for an in vitro kinase assay to determine the potency and activity of RIPK1 inhibitors, using GSK2982772 (also referred to as compound 5 in its discovery literature) as a representative example.[4][5]

RIPK1 Signaling Pathway in Necroptosis

RIPK1 plays a pivotal role in the tumor necrosis factor (TNF)-mediated necroptosis pathway. Upon TNF-α binding to its receptor (TNFR1), a signaling complex is formed that can lead to either cell survival via NF-κB activation or cell death.[1][2] In scenarios where apoptosis is inhibited, RIPK1's kinase activity becomes crucial. It auto-phosphorylates and then recruits and phosphorylates RIPK3, leading to the formation of the necrosome complex.[6] This complex then phosphorylates the mixed lineage kinase domain-like protein (MLKL), causing it to oligomerize, translocate to the plasma membrane, and induce cell lysis.[2]

RIPK1_Pathway TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruitment TNF TNF-α TNF->TNFR1 ComplexI Complex I (Survival) RIPK1->ComplexI NF-κB Activation RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation (Kinase Activity) Necrosome Necrosome RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL p-MLKL (Oligomer) MLKL->pMLKL pMLKL->TNFR1 Membrane Disruption

Caption: Simplified RIPK1 signaling pathway in TNF-induced necroptosis.

Principle of the In Vitro Kinase Assay

The in vitro kinase assay for RIPK1 measures the enzymatic activity of purified, recombinant RIPK1. The assay quantifies the transfer of a phosphate group from ATP to a generic substrate, such as Myelin Basic Protein (MBP).[7][8] The amount of ADP produced is directly proportional to the kinase activity. The inhibitory effect of a compound is determined by measuring the reduction in ADP formation in its presence. Detection is commonly achieved using a luminescence-based assay kit, such as the ADP-Glo™ Kinase Assay, which provides a highly sensitive and robust signal.[7][9]

Experimental Workflow

The workflow for the RIPK1 in vitro kinase assay is a multi-step process that involves preparing reagents, setting up the kinase reaction, stopping the reaction, and detecting the signal.

Kinase_Assay_Workflow Start Start PrepReagents Prepare Reagents (Buffer, ATP, Substrate, Enzyme) Start->PrepReagents DispenseInhibitor Dispense Test Inhibitor (e.g., Cmpd 5) and Controls (DMSO) into 96/384-well plate PrepReagents->DispenseInhibitor AddEnzyme Add RIPK1 Enzyme Incubate for 15 min at RT DispenseInhibitor->AddEnzyme InitiateReaction Initiate Reaction Add ATP/Substrate Mix AddEnzyme->InitiateReaction Incubate Incubate for 120 min at RT InitiateReaction->Incubate StopReaction Stop Reaction & Detect Signal Add ADP-Glo™ Reagent Incubate->StopReaction ReadLuminescence Read Luminescence on a Plate Reader StopReaction->ReadLuminescence AnalyzeData Data Analysis (% Inhibition, IC50 Curve) ReadLuminescence->AnalyzeData End End AnalyzeData->End

Caption: General workflow for an in vitro RIPK1 kinase assay.

Detailed Experimental Protocol

This protocol is adapted from methodologies used for screening small molecule inhibitors against RIPK1 kinase.[7][10]

I. Materials and Reagents

  • Enzyme: Recombinant human RIPK1 (e.g., BPS Bioscience, Cat. #40371)

  • Substrate: Myelin Basic Protein (MBP) (e.g., BPS Bioscience, Cat. #78514)

  • Test Compound: RIPK1 Inhibitor 5 (GSK2982772)

  • Assay Buffer: 25 mM HEPES (pH 7.2), 20 mM MgCl₂, 12.5 mM MnCl₂, 2 mM DTT, 5 mM EGTA, 0.1 mg/mL BSA[7][10]

  • ATP: 500 µM ATP solution (e.g., BPS Bioscience, Cat. #79686)

  • Detection Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V6930)

  • Plates: White, opaque 96-well or 384-well microplates

  • Control: DMSO (vehicle for the inhibitor)

II. Assay Procedure

  • Compound Preparation: Prepare a serial dilution of GSK2982772 in DMSO. A typical starting concentration for the dilution series might be 10 mM. Further dilute these stock solutions into the assay buffer to achieve the desired final concentrations for the assay.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test inhibitor or DMSO (for "no inhibitor" and "no enzyme" controls) to the wells of the microplate.

    • Add 2.5 µL of master mix containing assay buffer and the RIPK1 enzyme to each well (except the "no enzyme" control, where only buffer is added).

    • Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Kinase Reaction Initiation:

    • Add 5 µL of a solution containing the substrate (MBP, final concentration 20 µM) and ATP (final concentration 50 µM) to each well to start the reaction.[7]

    • The final reaction volume is 10 µL.

  • Incubation: Incubate the reaction plate at room temperature for 120 minutes.[7]

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

III. Data Analysis

  • Calculate Percent Inhibition: The activity of the inhibitor is calculated relative to the high (DMSO vehicle) and low (no enzyme) controls.

    • Percent Inhibition = 100 x (1 - [Luminescence_Inhibitor - Luminescence_NoEnzyme] / [Luminescence_DMSO - Luminescence_NoEnzyme])

  • Determine IC50 Value: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Presentation

The potency of RIPK1 inhibitors is typically summarized by their IC50 values. GSK2982772 (Compound 5) is a highly potent and selective inhibitor of RIPK1.[4][5]

Inhibitor NameTarget KinaseAssay TypeIC50 (nM)Reference
GSK2982772 (Cmpd 5)RIPK1Biochemical< 10[5]
Necrostatin-1 (Nec-1)RIPK1Biochemical~180-494[7][11]
PK68RIPK1Biochemical~90[7]

Table 1: Comparison of reported IC50 values for various RIPK1 inhibitors. The IC50 for GSK2982772 highlights its high potency.

This protocol provides a robust framework for the in vitro evaluation of RIPK1 kinase inhibitors. By accurately measuring the inhibition of RIPK1's enzymatic activity, researchers can determine the potency (IC50) of test compounds like GSK2982772 (Compound 5), enabling structure-activity relationship studies and lead candidate characterization. The use of a standardized, luminescence-based assay ensures high sensitivity and suitability for high-throughput screening applications in drug discovery.[9][10]

References

Safety Operating Guide

Navigating the Safe Disposal of RIP1 Kinase Inhibitor 5: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of RIP1 kinase inhibitor 5, a potent compound used in the study of checkpoint kinases for tumor immunity. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound may not be publicly available, general safety precautions for potent kinase inhibitors should be strictly followed. Always handle the compound in a designated area, such as a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

II. Waste Identification and Segregation

Proper waste segregation is the first step in the disposal process. All materials that have come into contact with this compound must be treated as chemical waste. This includes:

  • Unused or expired neat compound.

  • Contaminated labware: Pipette tips, centrifuge tubes, flasks, and any other disposable equipment.

  • Contaminated PPE: Gloves, bench paper, and any other absorbent materials used during handling.

  • Solutions: Any remaining solutions containing the inhibitor.

This waste should be collected in a dedicated, clearly labeled, and sealed hazardous waste container. The container must be compatible with the chemical nature of the waste.

III. Chemical Waste Disposal Protocol

The disposal of investigational compounds like this compound is regulated and requires a systematic approach. The following protocol outlines the general steps for its proper disposal:

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal. They will provide specific instructions based on local, state, and federal regulations.

  • Waste Characterization: The EHS office will assist in determining if the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA). Kinase inhibitors, due to their biological activity, are often managed as hazardous waste.

  • Container Labeling: Ensure the hazardous waste container is accurately labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration of the inhibitor in any solutions.

    • The accumulation start date.

    • Any other components of the waste mixture.

  • Secure Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory until it is collected by the EHS department or a licensed hazardous waste vendor.

  • Professional Disposal: The EHS department will arrange for the collection and transportation of the waste to a licensed facility for proper treatment, which typically involves incineration. Never dispose of chemical waste down the drain or in the regular trash.

IV. Quantitative Data for Waste Management

To facilitate proper disposal and documentation, researchers should maintain a log of all waste generated. The following table outlines the essential data points to record for each waste container.

ParameterDescriptionExample Entry
Waste Generator Name of the researcher or lab generating the waste.Dr. Jane Doe, Lab 123
Chemical Name Full name of the primary chemical component.This compound
CAS Number The unique identifier for the chemical, if available.2428422-17-5[1]
Quantity The total amount of waste (solid in grams, liquid in liters).50 mg (solid), 500 mL (liquid)
Concentration The concentration of the active compound in liquid waste.10 µM in DMSO
Other Components List of all other chemicals or materials in the waste container.DMSO, cell culture media
Accumulation Start Date The date when waste was first added to the container.2025-11-08
Container Type The material and size of the waste container.1L Polyethylene bottle

V. Experimental Workflow for Disposal

The following diagram illustrates the standard workflow for the proper disposal of this compound from the research laboratory to its final disposition.

cluster_0 Laboratory Procedures cluster_1 Institutional Safety Protocol cluster_2 Final Disposition A 1. Identify & Segregate Waste (Contaminated PPE, Labware, Solutions) B 2. Collect in Labeled Hazardous Waste Container A->B C 3. Store in Designated Satellite Accumulation Area B->C D 4. Contact Environmental Health & Safety (EHS) C->D E 5. EHS Waste Characterization (Hazardous vs. Non-Hazardous) D->E F 6. Schedule Waste Pickup E->F G 7. Collection by Licensed Waste Vendor F->G H 8. Transportation to Treatment Facility G->H I 9. Incineration H->I

Disposal workflow for this compound.

By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.